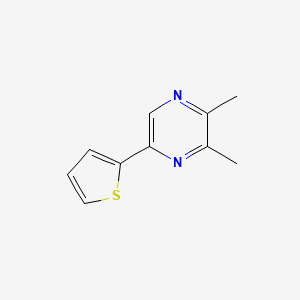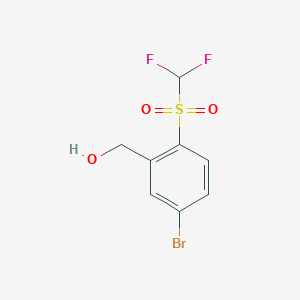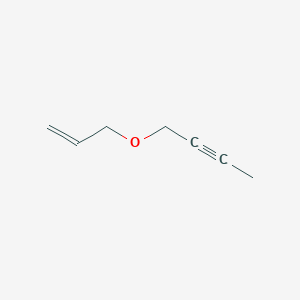
2-Butyne, 1-(2-propenyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyne, 1-(2-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 1-butyne with allyl alcohol in the presence of a strong base such as sodium hydride. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2-Butyne, 1-(2-propenyloxy)- may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, 1-butyne and allyl alcohol, are fed into the reactor along with a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then separated and purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2-Butyne, 1-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation of the alkyne group can yield the corresponding alkene or alkane.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted ethers or other derivatives.
科学的研究の応用
2-Butyne, 1-(2-propenyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyne, 1-(2-propenyloxy)- involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The allyl group can undergo nucleophilic attack, leading to the formation of new compounds. These interactions are facilitated by the presence of suitable catalysts or reagents, which help to lower the activation energy and increase the reaction rate.
類似化合物との比較
Similar Compounds
1-Butyne: An alkyne with a triple bond at the terminal position.
2-Butyne: An alkyne with a triple bond in the middle of the molecule.
Allyl ether: An ether with an allyl group attached to an oxygen atom.
Uniqueness
2-Butyne, 1-(2-propenyloxy)- is unique due to the presence of both an alkyne and an allyl group in the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis. Its ability to undergo both cycloaddition and nucleophilic substitution reactions sets it apart from other similar compounds.
特性
CAS番号 |
75405-59-3 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
1-prop-2-enoxybut-2-yne |
InChI |
InChI=1S/C7H10O/c1-3-5-7-8-6-4-2/h4H,2,6-7H2,1H3 |
InChIキー |
MYEOODYECGKWLS-UHFFFAOYSA-N |
正規SMILES |
CC#CCOCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


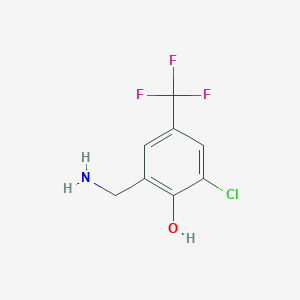
![Perhydrodibenzo[a,i]fluorene](/img/structure/B13976464.png)
![9-methoxy-8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepine](/img/structure/B13976471.png)
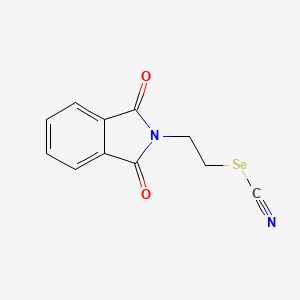
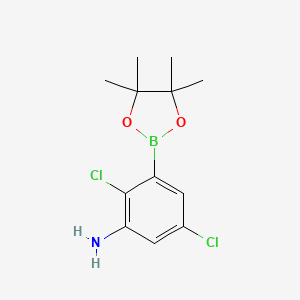
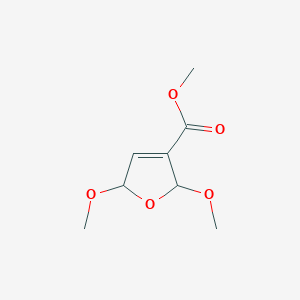
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
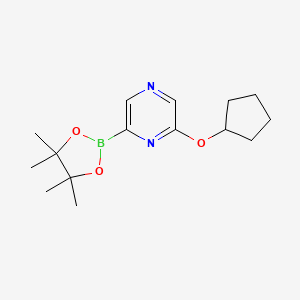
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
